

An In-Depth Technical Guide to 2-Amino-4-methoxy-6-methylpyrimidine

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Compound of Interest

Compound Name: 2-Amino-4-methoxy-6-methylpyrimidine

Cat. No.: B1269087

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Abstract

This technical guide provides a comprehensive overview of **2-Amino-4-methoxy-6-methylpyrimidine** (AMMP), a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its fundamental molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, this guide presents a validated synthesis protocol, discusses its key applications as a versatile building block, and explains the scientific rationale behind its utility. This document is intended to serve as a critical resource for scientists and professionals engaged in drug discovery and chemical synthesis, providing both foundational knowledge and practical insights.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a foundational scaffold in bio-organic chemistry and drug development. As an essential component of nucleobases in DNA and RNA, its derivatives are integral to numerous biological processes. This inherent biocompatibility and structural versatility have made pyrimidine-based compounds a cornerstone of modern therapeutics, with applications spanning oncology, infectious diseases, and neurology.

2-Amino-4-methoxy-6-methylpyrimidine (AMMP) is a substituted pyrimidine that serves as a valuable intermediate and building block. Its specific arrangement of functional groups—an amino group for hydrogen bonding and further reaction, a methoxy group influencing solubility and electronic properties, and a methyl group—provides a unique combination of features for chemical modification and molecular recognition. This guide aims to consolidate the technical data on AMMP, offering a detailed examination of its structure, properties, and synthesis to empower researchers in their scientific endeavors.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structural integrity of a molecule is paramount to its function. AMMP is defined by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The substituents are an amino group at position 2 (-NH₂), a methoxy group at position 4 (-OCH₃), and a methyl group at position 6 (-CH₃).

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 [label=""]; C4 -- N3 [label=""]; N3 -- C2 [label=""];

// Bonds to substituents C2 -- N_amino [label=""]; N_amino -- H1_amino [label=""]; N_amino --
H2_amino [label=""];

C4 -- O_methoxy [label=""]; O_methoxy -- C_methoxy [label=""]; C_methoxy -- H1_methoxy
 [label=""]; C_methoxy -- H2_methoxy [label=""]; C_methoxy -- H3_methoxy [label=""];

C6 -- C_methyl [label=""]; C_methyl -- H1_methyl [label=""]; C_methyl -- H2_methyl [label=""];
C_methyl -- H3_methyl [label=""];

C5 -- H_C5 [label=""]; } Caption: 2D structure of 2-Amino-4-methoxy-6-methylpyrimidine.
```

The amino group is a key hydrogen bond donor, while the ring nitrogens and the methoxy oxygen can act as hydrogen bond acceptors. This functionality is critical for its interaction with biological targets and its utility in forming supramolecular structures.[\[1\]](#)

Physicochemical and Spectroscopic Data

A summary of the key identifiers and properties of AMMP is provided below for quick reference.

Property	Value	Source(s)
IUPAC Name	4-methoxy-6-methylpyrimidin-2-amine	[2]
CAS Number	7749-47-5	[2] [3]
Molecular Formula	C ₆ H ₉ N ₃ O	[2] [3]
Molecular Weight	139.16 g/mol	[2] [3]
Appearance	White to off-white powder/crystalline solid	
Melting Point	156-158 °C	
SMILES	CC1=CC(=NC(=N1)N)OC	[4]
InChIKey	SNWZXTZIZWBIDQ-UHFFFAOYSA-N	[2] [4]
¹ H NMR	Spectra available in public databases	[2]
¹³ C NMR	Spectra available in public databases	[2]
IR Spectroscopy	Spectra available in public databases	[4]
Mass Spectrometry	Molecular Ion (M ⁺): 139	[2]

Synthesis and Purification

Scientific Rationale of Synthetic Strategy

The synthesis of substituted pyrimidines typically relies on the condensation of a three-carbon component with a guanidine-containing moiety. A highly effective and common strategy for producing AMMP involves a two-step process starting from the more accessible 2-amino-4-hydroxy-6-methylpyrimidine (isocytosine). This precursor is first chlorinated to create a reactive leaving group (chloride), which is then displaced by a methoxide nucleophile. This nucleophilic aromatic substitution (SNAr) is efficient and regioselective.

Experimental Protocol: Synthesis via Chlorination and Methoxylation

This protocol is a generalized procedure based on established pyrimidine chemistry, such as the synthesis of related 2-amino-4-chloro-6-alkoxypyrimidines.[\[5\]](#)[\[6\]](#)

Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

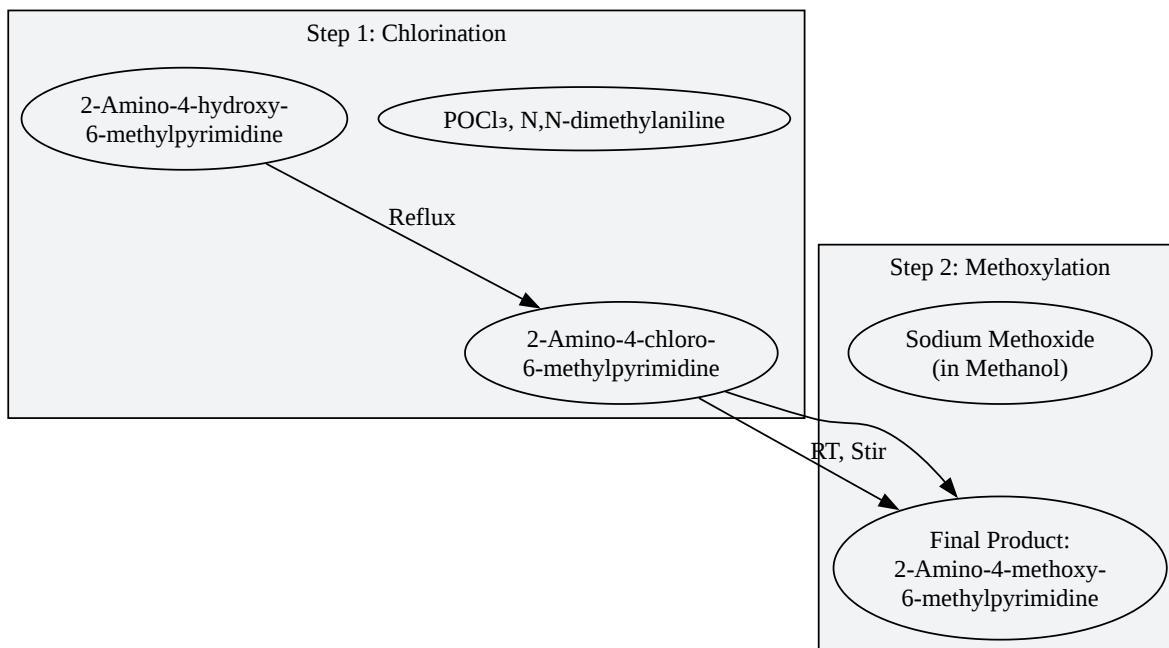
- **Reaction Setup:** In a three-necked flask equipped with a reflux condenser and a dropping funnel, suspend 2-amino-4-hydroxy-6-methylpyrimidine (1 eq.) in phosphorus oxychloride (POCl_3 , 3-5 eq.).
- **Reaction:** Add N,N-dimethylaniline (0.1-0.2 eq.) dropwise as a catalyst. Heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - **Expertise & Experience:** Phosphorus oxychloride serves as both the chlorinating agent and the solvent. The addition of a tertiary amine like N,N-dimethylaniline accelerates the reaction by activating the POCl_3 .
- **Work-up:** After cooling, slowly and cautiously pour the reaction mixture onto crushed ice. The excess POCl_3 will hydrolyze exothermically.
- **Isolation:** Neutralize the acidic solution with a base (e.g., NaOH or NaHCO_3 solution) until the pH is ~7-8, causing the product to precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-Amino-4-methoxy-6-methylpyrimidine

- **Preparation of Nucleophile:** Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 eq.) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
 - **Trustworthiness:** The use of anhydrous methanol and an inert atmosphere is critical to prevent the reaction of sodium with water and to ensure the potency of the sodium methoxide nucleophile.

- Reaction: Dissolve the crude 2-amino-4-chloro-6-methylpyrimidine (1 eq.) from Step 1 in anhydrous methanol. Add this solution dropwise to the sodium methoxide solution at room temperature.
- Completion: Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis shows complete consumption of the starting material.[7]
- Isolation: Quench the reaction by adding water, which will precipitate the final product. Filter the solid, wash thoroughly with water to remove salts, and dry.
- Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure **2-Amino-4-methoxy-6-methylpyrimidine**.

Synthesis Workflow Diagram



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Applications in Research and Drug Development

The unique substitution pattern of AMMP makes it a valuable precursor in several areas of chemical and pharmaceutical research.

- **Medicinal Chemistry Scaffold:** As an intermediate, AMMP is used in the synthesis of more complex molecules. The amino group can be acylated, alkylated, or used in coupling reactions to build libraries of compounds for high-throughput screening against various biological targets, including kinases and other enzymes. The broader class of 2,4,6-substituted pyrimidines has shown promise in developing treatments for infectious diseases like Chagas' disease.^[8]
- **Herbicide Synthesis:** AMMP is structurally related to key intermediates used in the production of sulfonylurea herbicides.^[9] Understanding its chemistry is relevant to both the synthesis and the environmental degradation pathways of these important agrochemicals.
- **Materials Science:** The hydrogen bonding capabilities and electronic properties of AMMP make it a candidate for studies in crystal engineering and the formation of charge-transfer complexes. These complexes are of interest for developing new materials with specific optical or electronic properties.

Conclusion

2-Amino-4-methoxy-6-methylpyrimidine is more than a simple chemical compound; it is a versatile tool for innovation in science. Its well-defined molecular structure, predictable reactivity, and accessible synthesis make it an indispensable building block for researchers. This guide has provided a detailed, scientifically-grounded overview of its core attributes, from its molecular weight and structure to a practical synthesis protocol. By understanding the causality behind its properties and reactions, researchers can better leverage this molecule to design the next generation of pharmaceuticals, agrochemicals, and advanced materials.

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